5,7,11,15-Tetramethylhexadec-2-EN-1-OL
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Overview
Description
5,7,11,15-Tetramethylhexadec-2-EN-1-OL is a diterpene alcohol known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a clear, colorless to yellow liquid with a molecular formula of C20H40O and a molecular weight of 296.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11,15-Tetramethylhexadec-2-EN-1-OL typically involves the hydrogenation, etherification, and dehydroxylation of intermediates. One common method is the reduction of phytol, a naturally occurring diterpene alcohol, using hydrogenation catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes, utilizing high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7,11,15-Tetramethylhexadec-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts is commonly used.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,7,11,15-Tetramethylhexadec-2-EN-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7,11,15-Tetramethylhexadec-2-EN-1-OL involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, protecting cells from oxidative damage.
Mitochondrial Protection: It enhances mitochondrial function by reducing oxidative stress and improving energy production.
Sedative and Anxiolytic Effects: It modulates neurotransmitter systems in the brain, leading to calming effects.
Comparison with Similar Compounds
Similar Compounds
Phytol: A naturally occurring diterpene alcohol with similar chemical structure and properties.
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: An ester derivative with similar applications in the fragrance industry.
Uniqueness
5,7,11,15-Tetramethylhexadec-2-EN-1-OL is unique due to its versatile applications across multiple fields and its potent biological activities, including antioxidant and sedative effects .
Properties
CAS No. |
144096-12-8 |
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Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
5,7,11,15-tetramethylhexadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-17(2)10-8-12-18(3)13-9-14-20(5)16-19(4)11-6-7-15-21/h6-7,17-21H,8-16H2,1-5H3 |
InChI Key |
BSUVHDMUGBROEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CC(C)CC=CCO |
Origin of Product |
United States |
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